molecular formula C7H5BrFNO2 B2651069 Methyl 5-bromo-4-fluoropicolinate CAS No. 1256788-80-3

Methyl 5-bromo-4-fluoropicolinate

Cat. No.: B2651069
CAS No.: 1256788-80-3
M. Wt: 234.024
InChI Key: OIUBCBGGMUDXDN-UHFFFAOYSA-N
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Description

It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Preparation Methods

The synthesis of Methyl 5-bromo-4-fluoropicolinate involves the reaction between 5-bromo-4-fluoro-2-methylpyridine and methyl chloroformate. This reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure this compound.

Chemical Reactions Analysis

Methyl 5-bromo-4-fluoropicolinate undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine atoms, it can act as a nucleophile in substitution reactions.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases like triethylamine and pyridine, and conditions often involve controlled temperatures and purification steps like column chromatography.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound.

Scientific Research Applications

Methyl 5-bromo-4-fluoropicolinate has been extensively used in scientific research due to its unique properties. Some of its applications include:

    Pharmaceuticals: It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antiviral drugs, and anticancer agents.

    Agrochemicals: It is used in the synthesis of herbicides and insecticides.

    Building Block: It serves as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The exact mechanism of action of Methyl 5-bromo-4-fluoropicolinate is not well understood. it is believed to act as a nucleophile in various reactions due to the presence of the bromine and fluorine atoms. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Comparison with Similar Compounds

Methyl 5-bromo-4-fluoropicolinate can be compared with other similar compounds, such as:

  • Methyl 5-bromo-4-chloropicolinate
  • Methyl 5-bromo-4-iodopicolinate
  • Methyl 5-chloro-4-fluoropicolinate

These compounds share similar structures but differ in their halogen substitutions, which can lead to variations in their chemical reactivity and applications. This compound is unique due to its specific combination of bromine and fluorine atoms, which confer distinct properties and reactivity patterns.

Properties

IUPAC Name

methyl 5-bromo-4-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBCBGGMUDXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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